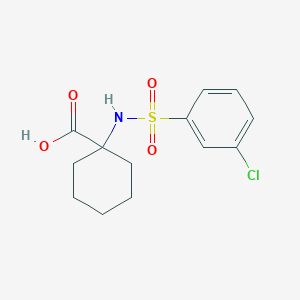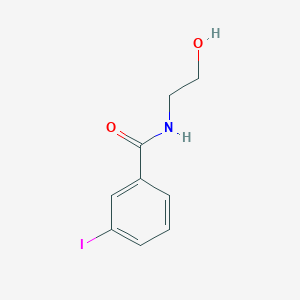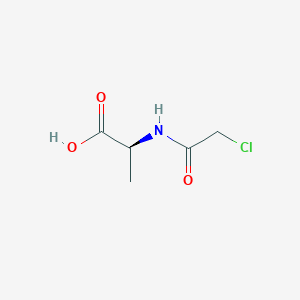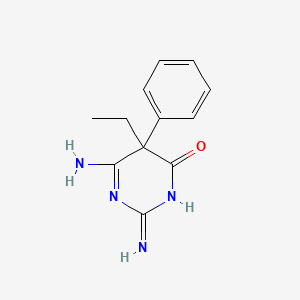![molecular formula C14H16BNO4S B3150559 [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid CAS No. 690662-88-5](/img/structure/B3150559.png)
[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid
概要
説明
[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonamide group and a phenylethylamine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
作用機序
Target of Action
Boronic acids, including this compound, are often used in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. In transmetalation, the boronic acid compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving boronic acids. This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of a wide variety of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The result of the action of (4-(N-Phenethylsulfamoyl)phenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds. This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of (4-(N-Phenethylsulfamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability of the boronic acid compound can also be affected by factors such as temperature and pH .
生化学分析
Biochemical Properties
[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, it can interact with glycoproteins and other carbohydrate-containing molecules, making it useful in studying carbohydrate-protein interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered cell signaling and gene expression patterns . Furthermore, its interaction with glycoproteins can affect cellular metabolism by modifying the function of glycosylated enzymes and receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming covalent bonds with key residues. This inhibition can lead to changes in cellular processes and gene expression . Additionally, the compound can interact with cell surface receptors and transporters, altering their function and affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and cellular metabolism being observed even after the compound has been removed . This stability makes it a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and alter cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and glycosyltransferases, affecting metabolic flux and metabolite levels . The compound can also influence the metabolism of carbohydrates by interacting with glycoproteins and modifying their function . These interactions make it a valuable tool for studying metabolic pathways and their regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments . This localization can affect its activity and function, making it important to understand its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall function within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through the hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation.
Introduction of the Sulfonamide Group: The sulfonamide group is usually introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.
Attachment of the Phenylethylamine Moiety: The phenylethylamine moiety can be attached through a nucleophilic substitution reaction, where the amine group reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenylethylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonamide group can produce primary amines.
科学的研究の応用
[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound is utilized in the synthesis of advanced materials and polymers.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the sulfonamide and phenylethylamine groups, making it less versatile in certain reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of the sulfonamide and phenylethylamine groups, leading to different reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: The trifluoromethyl group imparts different electronic properties compared to the sulfonamide and phenylethylamine groups.
Uniqueness
The presence of both the sulfonamide and phenylethylamine groups in [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid makes it unique among boronic acids. These functional groups enhance its reactivity and allow for a broader range of applications in organic synthesis, medicinal chemistry, and material science.
特性
IUPAC Name |
[4-(2-phenylethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO4S/c17-15(18)13-6-8-14(9-7-13)21(19,20)16-11-10-12-4-2-1-3-5-12/h1-9,16-18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFNGKMSRZZEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B3150476.png)
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)
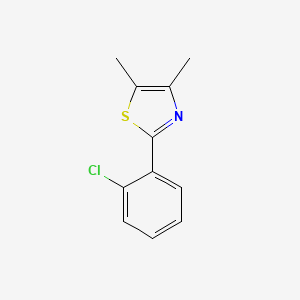
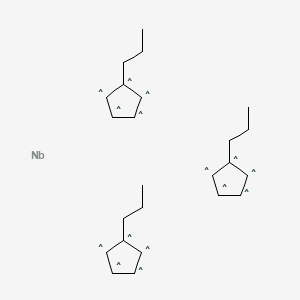

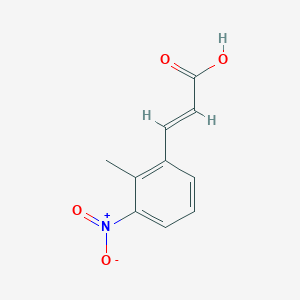
![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B3150514.png)
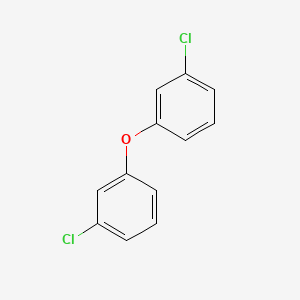
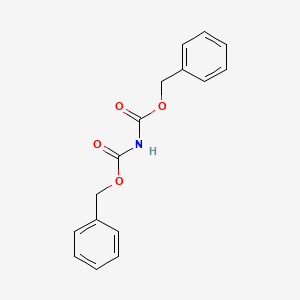
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B3150529.png)
